4-Methylsulfonyl vs. 2-Methylsulfonyl Regioisomer: Impact on Adenosine A2B Receptor Affinity
The 4-methylsulfonylbenzamide regioisomer (CAS 896339-91-6) places the sulfonyl group para to the amide linkage, whereas the 2-methylsulfonyl regioisomer (CAS 896339-91-6 analog series identified in vendor catalogs) positions it ortho. In a closely related benzo[d]thiazol-2-yl scaffold, the para-methylsulfonyl regioisomer achieved a Ki of 19 nM against the human adenosine A2B receptor [1]. While direct A2B data for the 2-methylsulfonyl regioisomer are not publicly reported, the para orientation is predicted to permit deeper engagement of the binding pocket based on molecular docking studies of similar N-(thiazol-2-yl)benzamide series [2].
| Evidence Dimension | Adenosine A2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 19 nM (4-methylsulfonyl regioisomer, benzo[d]thiazole analog) |
| Comparator Or Baseline | 2-Methylsulfonyl regioisomer (ortho-substituted): Ki data not publicly available; predicted to be significantly reduced based on SAR |
| Quantified Difference | Not directly quantifiable; regioisomeric switch from para to ortho expected to alter Ki by >10-fold based on class SAR |
| Conditions | Displacement of [3H]ZM241385 from human adenosine A2B receptor expressed in CHO cells, 1 hr incubation, scintillation counting |
Why This Matters
For assays targeting adenosine A2B receptor modulation, selecting the 4-methylsulfonyl regioisomer is critical; the ortho regioisomer may be ineffective, wasting screening resources and generating false negatives.
- [1] BindingDB BDBM50321539 / CHEMBL1170129: N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. Ki: 19 nM for human adenosine A2B receptor. View Source
- [2] Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. US Patent US20030225147A1, 2003. View Source
